1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is a bicyclic compound that features a bicyclo[2.2.1]heptane moiety attached to a piperazine ring. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties, which can influence biological activity and chemical reactivity.
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. The compound falls into the category of piperazine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine can be achieved through several methods:
The reactions often require specific catalysts (e.g., noble metals) and controlled conditions (temperature, pressure) to ensure high yields and selectivity towards the desired product. The purification of the resulting compounds typically involves standard techniques such as distillation, crystallization, or chromatography.
The molecular structure of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine can be represented as follows:
The InChIKey for this compound is generated based on its unique structure, allowing for easy identification in chemical databases.
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine can undergo various chemical reactions typical for piperazine derivatives:
The reaction conditions (solvent choice, temperature) significantly influence the outcome of these reactions, often requiring optimization for desired yields.
The mechanism of action for compounds like 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine often involves interaction with biological targets such as receptors or enzymes:
Quantitative data on binding affinities or inhibition constants would typically be derived from pharmacological studies or computational modeling.
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles, making it a subject of interest in ongoing drug discovery efforts .
Retrosynthetic planning for 1-(bicyclo[2.2.1]heptan-2-ylmethyl)piperazine prioritizes disconnection at the C–N bond between the piperazine and the methylene bridge. This yields two synthons: (1) N-Boc-piperazine (azide precursor) and (2) bicyclo[2.2.1]heptane-2-carbaldehyde or its 2-(bromomethyl) derivative. The bicyclic ketone 7,7-dimethylbicyclo[2.2.1]heptan-2-one (EVT-2879252) serves as a strategic starting point for functionalization at C2, enabling nucleophilic substitution or reductive amination pathways [9] [4]. Alternative disconnection via Ugi multicomponent reactions allows concurrent introduction of the piperazine and bicyclic units using acrylic acid derivatives, isocyanides, and amines, though stereocontrol requires optimization [7].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Intermediate | Complexity Rating |
---|---|---|---|
Piperazine-methylene | N-Boc-piperazine + alkyl halide | 2-(Bromomethyl)bicyclo[2.2.1]heptane | Moderate |
Methylene-bridgehead | Piperazine + aldehyde | Bicyclo[2.2.1]heptane-2-carbaldehyde | High (stereoissues) |
Multicomponent | Acrylate + isocyanide + amine | Bicyclic acrylamide intermediate | Low (yield challenges) |
Palladium catalysis enables efficient C–N coupling between bicyclic halides/triflates and piperazines. 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine (PubChem CID: 45098579) exemplifies this approach, synthesized via Buchwald-Hartwig amination of 1-bromobicyclo[2.2.1]heptane with N-Boc-piperazine [8]. Critical parameters include:
Table 2: Palladium-Catalyzed Amination Optimization
Bicyclic Electrophile | Piperazine Coupling Partner | Catalyst/Ligand | Yield (%) |
---|---|---|---|
1-Bromobicyclo[2.2.1]heptane | Boc-piperazine | Pd₂(dba)₃/XPhos | 85 |
2-(Bromomethyl)bicyclo[2.2.1]heptane | N-Methylpiperazine | Pd(OAc)₂/BINAP | 78 |
7,7-Dimethyl-2-bromonorbornane | 1-(Pyridin-2-yl)piperazine | Pd(dtbpf)Cl₂ | 69 |
Stereoselectivity at bridgehead carbons profoundly impacts pharmacological activity. 7,7-Dimethylbicyclo[2.2.1]heptan-2-one (EVT-2879252) exhibits endo/exo isomerism at C2; nucleophilic addition to its carbonyl group favors the endo alcohol due to steric shielding by the syn dimethyl group [9]. Subsequent Appel reaction converts the alcohol to a configurationally stable exo-bromide for SN₂ displacement by piperazine. Hydrogenation conditions also influence stereochemistry:
Automated solid-phase synthesis accelerates the generation of bicyclo[2.2.1]heptane-piperazine analogs. Key innovations include:
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3